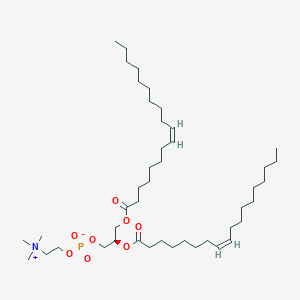
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine is a phospholipid compound that plays a crucial role in biological membranes. It is a type of glycerophospholipid, which is a major component of cell membranes. This compound is known for its structural role in membranes and its involvement in various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with fatty acids, followed by the introduction of a phosphocholine group. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as enzymatic catalysis to achieve high yields and purity. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the structure and function of the compound, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: Plays a role in membrane structure and function, making it a valuable tool for studying cellular processes.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and treatment of diseases related to membrane dysfunction.
Industry: Utilized in the production of liposomes and other lipid-based delivery systems.
Mécanisme D'action
The mechanism of action of 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with various proteins and other lipids, affecting cellular signaling pathways and membrane dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine
- 1,2-dioleoyl-sn-glycero-3-phosphocholine
- 1,2-distearoyl-sn-glycero-3-phosphocholine
Uniqueness
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable for studying membrane dynamics and developing specialized lipid-based applications.
Propriétés
Formule moléculaire |
C44H84NO8P |
|---|---|
Poids moléculaire |
786.1 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(Z)-octadec-8-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h22-25,42H,6-21,26-41H2,1-5H3/b24-22-,25-23-/t42-/m1/s1 |
Clé InChI |
GSBQNXGZJSUFQJ-SDDSAGJCSA-N |
SMILES isomérique |
CCCCCCCCC/C=C\CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\CCCCCCCCC |
SMILES canonique |
CCCCCCCCCC=CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)
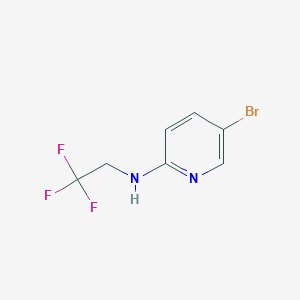
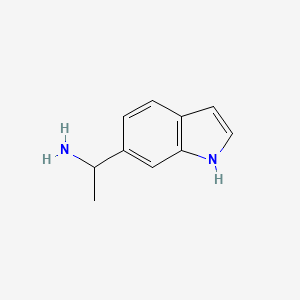
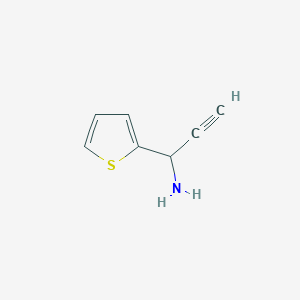
![azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12066352.png)
![3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)
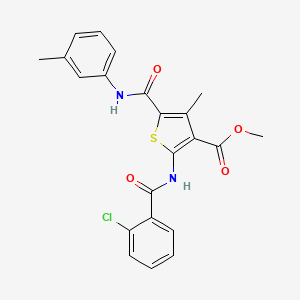

![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
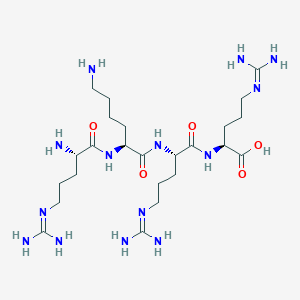

![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine](/img/structure/B12066401.png)


